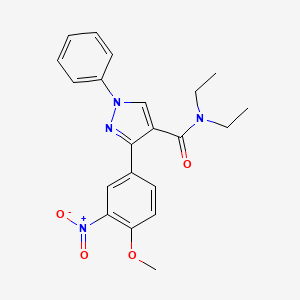

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the nitrophenyl group:

Formation of the carboxamide group: This can be done by reacting the pyrazole derivative with diethylamine and a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives showed an inhibition rate of over 70% against breast cancer cells, demonstrating their potential as chemotherapeutic agents .

1.2 Antiviral Properties

The compound has also been evaluated for its antiviral activities. Pyrazole derivatives have been identified as promising candidates for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A specific derivative demonstrated an IC50 value of 1.96 μM against reverse transcriptase, indicating strong antiviral potential . Furthermore, studies have shown that modifications to the pyrazole structure can enhance efficacy against various viral strains, including those resistant to existing treatments.

1.3 Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Experimental results suggest that certain modifications to the pyrazole core can lead to enhanced COX inhibition, making these compounds valuable in the treatment of inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Pyrazole derivatives have been found to exhibit insecticidal activity against various agricultural pests, including aphids and beetles. In laboratory tests, compounds similar to this compound demonstrated effective mortality rates of over 80% within 48 hours of exposure .

2.2 Herbicidal Properties

In addition to insecticidal applications, pyrazole derivatives are being explored for their herbicidal properties. Research indicates that these compounds can inhibit key enzymes involved in plant growth, leading to effective weed control without harming desirable crops . Field trials have shown promising results, with certain formulations achieving over 90% weed suppression.

Materials Science Applications

3.1 Corrosion Inhibition

this compound has been studied for its potential as a corrosion inhibitor in metals. Pyrazole-based compounds have demonstrated effectiveness in reducing corrosion rates in acidic environments. A recent study reported a reduction in corrosion rates by up to 70% when using pyrazole derivatives as inhibitors in metal substrates .

3.2 Photovoltaic Applications

Emerging research suggests that pyrazole derivatives could be utilized in the development of organic photovoltaic materials due to their electronic properties. The incorporation of this compound into polymer matrices has shown improvements in charge transport and light absorption characteristics, making them suitable candidates for next-generation solar cells .

Mécanisme D'action

The mechanism of action of N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the nitro group, which may affect its biological activity.

N,N-diethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which may influence its binding affinity and selectivity.

Uniqueness

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity

Activité Biologique

N,N-Diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by recent research findings.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including this compound, against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the MEK pathway, which is crucial in cancer cell proliferation. One derivative showed an IC50 value of 91 nM for MEK1 inhibition and a GI50 value of 0.26 μM against A549 lung cancer cells . This suggests that this compound may serve as a potent MEK inhibitor.

| Compound | IC50 (nM) | GI50 (μM) | Target |

|---|---|---|---|

| 7b | 91 | 0.26 | MEK1 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have shown significant inhibition of inflammatory mediators, suggesting that this compound could exhibit similar effects .

4. Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound's antiviral activity has been explored against viruses such as herpes simplex virus type 1 (HSV-1). Some derivatives have shown promising results with low effective concentrations .

Case Studies

Several case studies demonstrate the efficacy of pyrazole derivatives in clinical and experimental settings:

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives revealed that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Case Study 2: Cancer Cell Line Testing

In vitro tests on A549 cells indicated that the compound significantly inhibited cell growth at low concentrations, reinforcing its potential as an anticancer agent .

Propriétés

IUPAC Name |

N,N-diethyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-4-23(5-2)21(26)17-14-24(16-9-7-6-8-10-16)22-20(17)15-11-12-19(29-3)18(13-15)25(27)28/h6-14H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXGUVDJGQOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.